molecular formula C6H11F3N2 B7904470 1-Methyl-2-(trifluoromethyl)piperazine

1-Methyl-2-(trifluoromethyl)piperazine

Cat. No.: B7904470
M. Wt: 168.16 g/mol
InChI Key: IMDMQCDCHLUNHO-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)piperazine is a chemical compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-methylpiperazine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction typically requires a strong base, such as potassium carbonate, and is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(trifluoromethyl)piperazine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as N-oxide.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: N-oxide derivatives.

  • Reduction: Reduced piperazine derivatives.

  • Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)piperazine has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-2-(trifluoromethyl)piperazine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, making it a valuable component in drug design.

Comparison with Similar Compounds

1-Methyl-2-(trifluoromethyl)piperazine is compared with other similar compounds, such as:

  • 1-Methylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical properties.

  • Trifluoromethylphenylpiperazine: Contains a phenyl ring instead of a methyl group, leading to distinct biological activities.

  • Piperazine derivatives: Other derivatives with different substituents on the piperazine ring, each with unique properties and applications.

Properties

IUPAC Name

1-methyl-2-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c1-11-3-2-10-4-5(11)6(7,8)9/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDMQCDCHLUNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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